N-(4-(N-(2,4-dimethylphenyl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(4-(N-(2,4-dimethylphenyl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine scaffold. Its structure includes a sulfamoyl group linked to a 2,4-dimethylphenyl-substituted phenyl ring and a sulfonamide moiety attached to the benzo-dioxine system.
Properties
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S2/c1-15-3-9-20(16(2)13-15)24-31(25,26)18-6-4-17(5-7-18)23-32(27,28)19-8-10-21-22(14-19)30-12-11-29-21/h3-10,13-14,23-24H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBPYFZWFBDOKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(4-(N-(2,4-dimethylphenyl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several functional groups:
- Sulfonamide moiety : Known for its antibacterial properties.
- Dihydrobenzo[b][1,4]dioxine core : Associated with various biological activities including anti-inflammatory effects.
- Dimethylphenyl substituent : May enhance lipophilicity and influence biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:
- Inhibition of α-glucosidase : This enzyme is crucial in carbohydrate metabolism; inhibition can lead to decreased glucose absorption, making it a potential candidate for managing type 2 diabetes .
- Antimicrobial properties : Sulfonamide derivatives are known to act as competitive antagonists of p-aminobenzoic acid (PABA), essential for folic acid synthesis in bacteria and protozoa, thus exhibiting bacteriostatic effects .
Biological Activity Data
Table 1 summarizes the biological activities reported for similar compounds within the same class:
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | α-Glucosidase Inhibitor | 72.4 | |
| Compound B | Antimicrobial | 50.0 | |
| Compound C | Anti-inflammatory | 30.0 | |
| Compound D | Anticancer | 0.50 |
Case Studies
- Antidiabetic Potential : A study demonstrated that related compounds with the benzodioxine structure showed moderate inhibition against α-glucosidase, suggesting their potential use in diabetes management .
- Antimicrobial Evaluation : Research on sulfonamide derivatives revealed significant antibacterial activity against various pathogens, reinforcing the role of the sulfamoyl group in enhancing efficacy .
- Anticancer Activity : Compounds similar to this compound have been tested against cancer cell lines (e.g., MDA-MB-231) showing promising antiproliferative effects with IC50 values as low as 0.50 µM .
Scientific Research Applications
Biochemical Properties
The compound features a sulfonamide group that plays a crucial role in its biological activity. It is known to interact with various enzymes and proteins, particularly dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair. The inhibition of this enzyme can lead to significant effects on cellular proliferation and survival.
- Inhibition of DHFR : The sulfonamide moiety mimics the natural substrate of DHFR.
- Impact on Cell Proliferation : Inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines.
- Influence on Gene Expression : Alters transcription factor activity and gene regulation associated with cell survival pathways.
Therapeutic Applications
The compound has been evaluated for potential therapeutic applications in several fields:
Cancer Treatment
Research indicates that N-(4-(N-(2,4-dimethylphenyl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exhibits significant cytotoxicity against various cancer cell lines. Its ability to induce apoptosis makes it a candidate for further development as an anticancer agent.
Case Study: Anticancer Activity
A study demonstrated that treatment with this compound led to a dose-dependent reduction in tumor cell viability in prostate cancer models. The compound's mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation markers.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent due to its structural similarity to known sulfonamides that inhibit bacterial folate synthesis.
Table 2: Antimicrobial Activity Results
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Comparison with Similar Compounds
Key Observations:
- Lipophilicity: The 2,4-dimethylphenyl group in the target compound likely confers higher lipophilicity compared to the 4-fluorophenyl group in and the polar pyridazinone in .
- Hydrogen Bonding : The sulfamoyl and sulfonamide groups in the target compound and enable hydrogen bonding, critical for enzyme inhibition. In contrast, ’s piperazine and furyl groups may prioritize receptor interactions over hydrogen bonding .
- Conformational Flexibility: The phenylacetyl group in introduces rotational freedom, whereas the rigid pyridazinone in and the dihydrobenzo-dioxine in the target compound restrict conformational mobility .
Physicochemical Properties
| Property | Target Compound (Estimated) | |||
|---|---|---|---|---|
| Molecular Weight | ~450 (calc.) | 487.5 | 423.5 | 443.5 |
| logP | ~3.5 | 3.8 | 2.9 | 2.1 |
| Hydrogen Bond Donors | 2 | 2 | 2 | 3 |
| Hydrogen Bond Acceptors | 7 | 9 | 7 | 8 |
Q & A
Q. What synthetic strategies and reaction parameters are critical for optimizing the yield and purity of this compound?
The synthesis involves multi-step reactions, including sulfonation and nucleophilic substitution. Key parameters include:
- Temperature control : Maintain between room temperature and reflux to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reactant solubility and reaction efficiency .
- Base choice : Triethylamine or sodium hydroxide facilitates deprotonation during sulfonamide formation . Purification via column chromatography or recrystallization is recommended to achieve >95% purity, as impurities can skew bioactivity results .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves aromatic protons and confirms substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .
- X-ray crystallography : Provides definitive proof of stereochemistry and crystal packing, though requires high-quality single crystals .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., anti-inflammatory vs. antimicrobial potency) across studies be systematically addressed?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) to reduce inter-lab variability .
- Structural analogs : Compare activity of derivatives (e.g., halogenated or methylated variants) to identify pharmacophores .
- Orthogonal assays : Validate results using complementary methods (e.g., enzymatic inhibition assays paired with cellular viability tests) .
Q. What experimental design considerations are critical for studying this compound’s environmental fate and ecotoxicological impact?
- Partitioning studies : Assess solubility in water vs. organic solvents to predict environmental distribution .
- Biodegradation pathways : Use HPLC-MS to track degradation products under simulated environmental conditions (e.g., UV light, microbial action) .
- Toxicity profiling : Conduct tiered testing (e.g., Daphnia magna acute toxicity followed by zebrafish embryo assays) to evaluate ecological risks .
Q. How can computational methods enhance the understanding of this compound’s mechanism of action?
- Density Functional Theory (DFT) : Predict electronic properties and reactive sites for hypothesizing binding modes .
- Molecular docking : Simulate interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) to prioritize in vitro testing .
- QSAR models : Corrogate structural features (e.g., sulfonamide group position) with bioactivity data to guide derivative synthesis .
Methodological Challenges and Solutions
Q. What strategies mitigate instability issues during long-term storage or under physiological conditions?
- Lyophilization : Stabilize the compound in solid form to prevent hydrolysis .
- Buffer compatibility testing : Evaluate stability across pH 4–9 using accelerated degradation studies (e.g., 40°C for 14 days) .
- Protective groups : Introduce tert-butyl or acetyl groups to shield reactive sulfonamide moieties during storage .
Q. How can researchers resolve discrepancies in reported enzymatic inhibition profiles?
- Enzyme source validation : Use recombinant proteins from consistent sources (e.g., human vs. murine isoforms) .
- Kinetic assays : Measure IC50 under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Crystallographic studies : Resolve binding poses to identify allosteric vs. active-site interactions .
Notes
- Advanced questions emphasize mechanistic and environmental studies, while basic questions focus on synthesis and characterization.
- Methodological answers integrate cross-disciplinary approaches (e.g., computational + experimental) to address complexity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
